Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in stereoselective pinacol-type cross-coupling reactions . This type of reaction is used to create complex organic compounds.
Methods of Application: The compound is added to the reaction mixture where it acts as a catalyst, facilitating the cross-coupling reaction. The exact procedures and parameters would depend on the specific reaction being carried out.
Results or Outcomes: The use of Bis(cyclopentadienyl)chromium(II) in these reactions can lead to the efficient production of complex organic compounds .
Specific Scientific Field: Polymer Chemistry
Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in thermal homo-polymerization and co-polymerization reactions . These reactions are used to create polymers.
Methods of Application: The compound is added to the reaction mixture where it acts as a catalyst, facilitating the polymerization reactions. The exact procedures and parameters would depend on the specific reaction being carried out.
Results or Outcomes: The use of Bis(cyclopentadienyl)chromium(II) in these reactions can lead to the efficient production of polymers .
Application Summary: Bis(cyclopentadienyl)chromium(II) is used as a catalyst in Nozaki-Hiyama-Kishi reactions . These reactions are used for the addition of organic halides to aldehydes.
Chromocene was first synthesized in 1951 by Robert Wilkinson and coworkers. This discovery marked a breakthrough in organometallic chemistry, demonstrating the ability of transition metals to form stable compounds with organic molecules like cyclopentadiene. Chromocene served as a prototype for the metallocene class of compounds, which have found numerous applications in catalysis and materials science [].
Chromocene adopts a characteristic "sandwich" structure, where a central chromium atom (Cr) is bound between two planar rings of five carbon atoms (C5H5) known as cyclopentadienyl (Cp) rings []. These Cp rings exhibit an aromatic character, contributing electrons to the metal center and forming a stable metal-ligand bond. The overall structure can be described as metallocene, with the formula Cp2Cr.
X-ray crystallography studies have revealed that the average Cr-C bond length in chromocene is approximately 215.1 pm. The two Cp rings are parallel and eclipsed, meaning the carbon atoms directly above and below the chromium are aligned. This specific arrangement minimizes steric repulsion between the rings and contributes to the stability of the molecule.
Chromocene can be synthesized by various methods, but a common approach involves the reaction of cyclopentadiene (CpH) with chromium(III) chloride (CrCl3) in the presence of an organoaluminum reducing agent like Al(C2H5)3.
Balanced Chemical Equation:
CpH + CrCl3 + 2 Al(C2H5)3 → Cp2Cr + 3 AlCl(C2H5)2 + 3 H2
Chromocene is air-sensitive and readily decomposes upon exposure to oxygen, forming chromium oxide and other degradation products [].
Chromocene serves as a valuable precursor for the synthesis of various organometallic derivatives. These derivatives can be further utilized as catalysts in organic reactions like olefin metathesis and polymerization reactions.
Chromocene primarily functions as a catalyst in various organic transformations. Its catalytic activity arises from the ability of the metal center to activate small molecules and participate in bond-forming and bond-breaking processes. The specific mechanism of action depends on the nature of the reaction being catalyzed.
For instance, in olefin metathesis reactions, chromocene derivatives act by breaking and reforming carbon-carbon double bonds, leading to the rearrangement of alkene structures.
Chromocene is a hazardous material due to its air-sensitivity and pyrophoricity. Exposure to air can lead to spontaneous combustion, releasing toxic fumes. Contact with skin or eyes can cause irritation and burns [].